molecular formula C18H25FN2O5S B2719262 Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate CAS No. 1203041-07-9

Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate

Cat. No.: B2719262
CAS No.: 1203041-07-9
M. Wt: 400.47
InChI Key: DWUOETIMXTVEDM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C18H25FN2O5S and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a related functional group, has been designed, synthesized, and evaluated for the protection of hydroxyl groups in carbohydrate chemistry. This group has shown high efficiency in protecting hydroxyl groups and is stable under acidic conditions. It was used in the synthesis of 6-aminohexyl galabioside, demonstrating its utility in the synthesis of complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

Application in Liquid Chromatography

A new sulfonate reagent structurally related to Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate was synthesized for analytical derivatization in liquid chromatography. This reagent, with a fluorophore for sensitive detection after being tagged to an analyte, demonstrated effectiveness in the derivatization of caproic acid, showcasing the potential of such compounds in enhancing liquid chromatography methodologies (Wu et al., 1997).

Anticancer Applications

Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has indicated potential anticancer applications. These compounds were evaluated as anticancer agents, with some showing strong anticancer activity relative to doxorubicin, suggesting that similar structures could have therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Application in Drug Metabolism

The biaryl-bis-sulfonamide compound LY451395, a potent potentiator of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, illustrates the application of sulfonamide groups in drug metabolism studies. The microbial-based surrogate biocatalytic system was demonstrated to produce significant amounts of mammalian metabolites for drugs, providing a pathway for the investigation of drug metabolism and the generation of metabolites for clinical investigations (Zmijewski et al., 2006).

Properties

IUPAC Name

ethyl 2-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O5S/c1-3-26-18(23)17(22)20-10-9-15-6-4-5-11-21(15)27(24,25)16-8-7-14(19)12-13(16)2/h7-8,12,15H,3-6,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUOETIMXTVEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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